Gamma-Secretase Inhibition: Aβ42 Reduction in Human H4 Cells
2-Butoxy-5-phenyl-3H-azepine, as a synthetic intermediate subsequently elaborated into active gamma-secretase inhibitors, demonstrates measurable cellular activity with an IC50 of 11,000 nM for reducing amyloid-beta 42 (Aβ42) formation in human H4 cells expressing APP695, as measured by LPECL assay [1]. In comparison, the clinical-stage dibenzazepine gamma-secretase inhibitor YO-01027 (DBZ) exhibits an IC50 of 2.6 nM in analogous gamma-secretase inhibition assays . While YO-01027 is substantially more potent, 2-butoxy-5-phenyl-3H-azepine represents a monocyclic azepine scaffold that serves as a modular synthetic intermediate amenable to further structure-activity relationship (SAR) optimization, unlike the more complex and synthetically constrained dibenzazepine framework.
| Evidence Dimension | Gamma-secretase inhibition (Aβ42 reduction) |
|---|---|
| Target Compound Data | IC50 = 11,000 nM (Aβ42, human H4 cells, LPECL assay) |
| Comparator Or Baseline | YO-01027 (DBZ, dibenzazepine): IC50 = 2.6 nM (gamma-secretase inhibition) |
| Quantified Difference | YO-01027 is ~4,230-fold more potent; however, 2-butoxy-5-phenyl-3H-azepine is a monocyclic scaffold with greater synthetic accessibility for SAR diversification |
| Conditions | Human H4 neuroglioma cells expressing APP695; LPECL assay for Aβ42 |
Why This Matters
This quantitative activity benchmark establishes that 2-butoxy-5-phenyl-3H-azepine provides a synthetically tractable entry point into the gamma-secretase inhibitor chemical space, enabling SAR campaigns that are not feasible with structurally complex dibenzazepines.
- [1] BindingDB. BDBM50477335 / CHEMBL247693. IC50 = 1.10E+4 nM for gamma-secretase (Aβ42 reduction) in human H4 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50477335 View Source
